amine](/img/structure/B275309.png)
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine is an organic compound with the molecular formula C20H22N2O3S and a molecular weight of 370.47 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a pyridine ring, and a sulfonamide group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine typically involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of [(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 4-butoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide
- 4-butoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
- 4-ethoxy-N-(pyridin-4-ylmethyl)naphthalene-1-sulfonamide
Uniqueness
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butoxy group and the position of the pyridine ring contribute to its distinct properties compared to similar compounds .
属性
分子式 |
C20H22N2O3S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
4-butoxy-N-(pyridin-4-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-14-25-19-8-9-20(18-7-5-4-6-17(18)19)26(23,24)22-15-16-10-12-21-13-11-16/h4-13,22H,2-3,14-15H2,1H3 |
InChI 键 |
UBACQWSYMYDSDQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=NC=C3 |
规范 SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


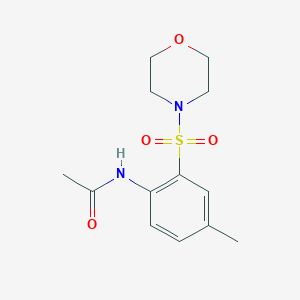
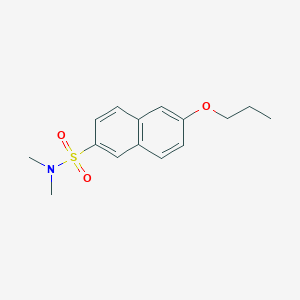
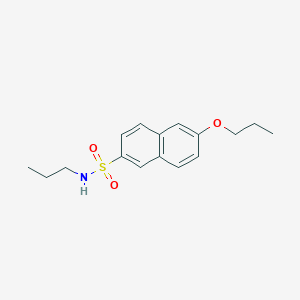
![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)

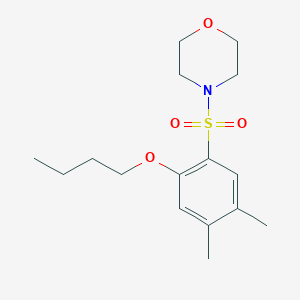
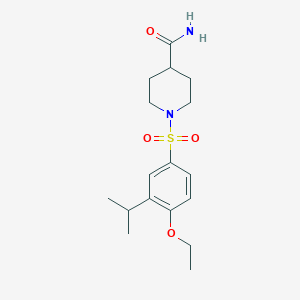
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
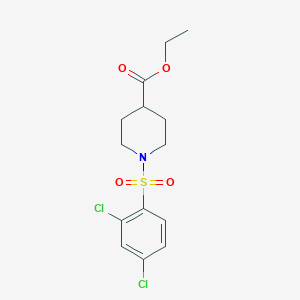
![Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B275282.png)
![[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275283.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine](/img/structure/B275307.png)
